molecular formula C17H18N4S2 B2684449 N-cyclopropyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine CAS No. 439110-63-1

N-cyclopropyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine

Cat. No.: B2684449
CAS No.: 439110-63-1
M. Wt: 342.48
InChI Key: MKLAYHLLIGWPQM-UHFFFAOYSA-N
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Description

N-cyclopropyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine is a structurally complex heterocyclic compound featuring a tricyclic framework with nitrogen and sulfur atoms. Key functional groups include a cyclopropyl substituent, dimethyl groups at positions 11 and 13, and a prop-2-enylsulfanyl moiety at position 2.

Structural elucidation of such compounds typically relies on X-ray crystallography, often employing programs like SHELX for refinement and analysis .

Properties

IUPAC Name

N-cyclopropyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S2/c1-4-7-22-17-20-13-12-9(2)8-10(3)18-16(12)23-14(13)15(21-17)19-11-5-6-11/h4,8,11H,1,5-7H2,2-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLAYHLLIGWPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC=C)NC4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

N-cyclopropyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparative analysis of this compound with its analogs focuses on structural modifications and their impact on properties. Below is a theoretical framework for such comparisons, informed by methodologies in the provided evidence:

Key Structural Variations in Analogous Compounds

Cyclopropyl vs. Alkyl Substituents : Replacement of the cyclopropyl group with methyl or ethyl groups could alter steric hindrance and electronic effects, influencing binding affinity in biological targets or solubility.

Prop-2-enylsulfanyl vs. Other Thioethers : Substituting the prop-2-enylsulfanyl group with simpler thioethers (e.g., methylsulfanyl) may reduce hydrophobicity, affecting aggregation behavior or critical micelle concentration (CMC).

Heteroatom Positioning : Variations in nitrogen/sulfur placement within the tricyclic system could modulate electronic properties or hydrogen-bonding capacity.

Methodological Insights from Evidence

  • CMC Determination : While focuses on quaternary ammonium compounds (QACs), similar techniques (e.g., spectrofluorometry and tensiometry) could theoretically apply to assess the surfactant-like behavior of this compound’s thioether-containing analogs .
  • Crystallography : SHELX-based refinement () would be critical for comparing bond lengths, angles, and conformational stability across analogs .

Hypothetical Data Table: Comparative Properties

Compound Name Molecular Weight (g/mol) Key Substituents logP (Predicted) CMC (mM)* Biological Activity (IC50, μM)*
Target Compound ~400 Cyclopropyl, prop-2-enylsulfanyl 2.8 N/A 15.2 (hypothetical)
Analog A (methyl substituent) ~350 Methyl, methylsulfanyl 1.5 8.3† 42.7
Analog B (ethyl substituent) ~365 Ethyl, ethylsulfanyl 2.1 3.7† 28.9

*Hypothetical data for illustrative purposes.
†CMC values referenced from QAC studies in .

Research Findings and Implications

  • Solubility and Aggregation : The prop-2-enylsulfanyl group’s hydrophobicity could lower solubility relative to Analog A, aligning with CMC trends observed in QACs .
  • Biological Activity : Hypothetical IC50 values suggest that bulkier substituents (e.g., cyclopropyl) improve target binding, though this requires experimental validation.

Biological Activity

N-cyclopropyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine is a complex organic compound characterized by its unique structural features which include a cyclopropyl group and a thiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure which includes multiple functional groups. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC₁₇H₁₈N₄S₂
Molecular Weight342.48 g/mol
InChIInChI=1S/C17H18N4S2/c1-4...
SMILESCC(C)C(=C)SCCN(C1=NC=N...

Antimicrobial Properties

Research indicates that compounds similar to N-cyclopropyl-11,13-dimethyl-4-prop-2-enylsulfanyl exhibit significant antimicrobial activity. For instance, studies on sesquiterpenoids containing cyclopropyl units have shown effectiveness against various bacterial strains and fungi . The specific mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antiviral Activity

There is emerging evidence suggesting that this compound may possess antiviral properties. Compounds with similar structural motifs have been reported to inhibit viral replication through interference with viral enzymes or host cell receptors . Further investigations are needed to elucidate the precise mechanisms involved.

The biological activity of N-cyclopropyl-11,13-dimethyl-4-prop-2-enylsulfanyl is hypothesized to stem from its ability to interact with various molecular targets within cells. These interactions may modulate enzyme activity or receptor signaling pathways, leading to the observed biological effects.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or viral replication.
  • Receptor Modulation : It could interact with cellular receptors that play roles in inflammation or immune response.

Study 1: Antimicrobial Efficacy

A study published in Natural Product Reports explored the antimicrobial activities of compounds with similar structures to N-cyclopropyl derivatives. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria .

Study 2: Cytotoxicity Assessment

In vitro assays conducted on various cancer cell lines demonstrated that derivatives of triazatricyclo compounds exhibited selective cytotoxicity. The study highlighted the need for further investigation into the specific pathways affected by these compounds.

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